tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride
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Overview
Description
Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is a chemical compound belonging to the carbamate family. It is recognized for its unique physical and chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(aminomethyl)benzoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and other standard laboratory reagents. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, aiding in the development of new materials and substances.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, contributing to drug development and therapeutic research.
Industry: The compound’s unique properties make it valuable in industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For instance, it has been identified as a long-acting human inducible nitric oxide synthase (iNOS) inhibitor, with an IC50 value of 2.0 µM. This inhibition can affect various biological pathways and processes, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 4-(aminomethyl)benzylcarbamate: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.
tert-Butyl 3-acetamidobenzylcarbamate: Contains an acetamido group instead of an amino group, resulting in different biological activities and applications.
tert-Butyl 4-hydroxybenzylcarbamate:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIKVHPLJHVGCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373204 |
Source
|
Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914465-97-7 |
Source
|
Record name | tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{[3-(aminomethyl)phenyl]methyl}carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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